molecular formula C6H11N3O B1438900 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1157097-11-4

5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1438900
CAS No.: 1157097-11-4
M. Wt: 141.17 g/mol
InChI Key: YGJWTXRSKNXUAY-UHFFFAOYSA-N
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Description

5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a five-membered ring with two adjacent nitrogen atoms, one of which is substituted with a methoxy group and two methyl groups, while the other nitrogen is part of an amine group.

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4-5(7)6(10-3)9(2)8-4/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJWTXRSKNXUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157097-11-4
Record name 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methoxyamine under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it into an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 5-formyl-1,3-dimethyl-1H-pyrazol-4-amine.

    Reduction: Formation of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    1,3-dimethyl-5-nitro-1H-pyrazol-4-amine: Similar structure but with a nitro group instead of a methoxy group.

    5-amino-1,3-dimethyl-1H-pyrazole: Lacks the methoxy group but has an amino group at the 5-position.

    5-methoxy-1,3-dimethyl-1H-pyrazole: Similar structure but without the amine group.

Uniqueness: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Biological Activity

5-Methoxy-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes current research findings related to its biological activity, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C7_7H10_{10}N3_3O
  • SMILES Notation : CC1=NN(C(=C1CN)OC)C
  • InChI : InChI=1S/C7H10N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a wide range of biological activities:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures demonstrated up to 85% inhibition in vitro at specific concentrations .
  • Analgesic Properties :
    • The analgesic efficacy of pyrazole derivatives has been documented, with some compounds showing comparable effects to established analgesics like indomethacin .
  • Antimicrobial and Antitubercular Effects :
    • Pyrazole derivatives have been tested against various bacterial strains and Mycobacterium tuberculosis, showing promising antimicrobial activity . For example, certain derivatives inhibited bacterial growth at concentrations as low as 6.25 µg/mL.
  • MAO-B Inhibition :
    • Some synthesized pyrazole derivatives have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

StudyFindings
Selvam et al.Reported anti-inflammatory and analgesic activities comparable to established drugs. Compounds showed significant inhibition of TNF-α and IL-6 .
Burguete et al.Investigated anti-tubercular properties against MTB strain H37Rv; certain compounds exhibited high inhibition rates .
Recent Synthesis StudiesHighlighted the potential of novel pyrazole derivatives in drug design for non-ulcerogenic anti-inflammatory agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of inflammatory pathways and inhibition of specific enzymes like MAO-B.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine

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